Product packaging for Cefepime impurity E(Cat. No.:)

Cefepime impurity E

Cat. No.: B13819155
M. Wt: 297.38 g/mol
InChI Key: IIVPIDBZUUAWTF-SKDRFNHKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Impurity Research in Active Pharmaceutical Ingredients (APIs) and Pharmaceutical Products

Regulatory bodies worldwide, including the Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have established stringent guidelines that mandate the identification, quantification, and control of impurities. longdom.orgsynthinkchemicals.com This regulatory scrutiny underscores the importance of comprehensive impurity research in gaining market approval and maintaining product quality throughout its lifecycle. longdom.orgpharmaffiliates.com The systematic study of impurities aids in understanding their formation, which can be from raw materials, synthetic intermediates, degradation products, or various stages of the manufacturing process. ivoryresearch.com This knowledge is instrumental in developing robust manufacturing processes and appropriate storage conditions to minimize impurity levels. synthinkchemicals.comglobalpharmatek.com

Overview of Cephalosporin (B10832234) Chemistry and Stability Challenges

Cephalosporins are a major class of β-lactam antibiotics, distinguished by their dihydro-thiazine ring structure. slideshare.net This core structure is fundamental to their antibacterial activity, which involves the inhibition of bacterial cell wall synthesis. slideshare.netnih.gov However, the β-lactam ring is also susceptible to hydrolysis, making cephalosporins prone to degradation. This inherent chemical instability presents significant challenges in their formulation, storage, and administration. mdpi.com

The stability of cephalosporins can be influenced by various factors, including pH, temperature, and exposure to light. mdpi.comresearchgate.net For instance, cefepime (B1668827) has shown degradation under various stress conditions, including acidic, basic, oxidative, and thermal environments. japsonline.com The degradation process can lead to the formation of multiple by-products, altering the drug's efficacy and potentially introducing new toxicological risks. nih.govdaicelpharmastandards.com Modifications to the cephalosporin structure, such as at the 7-amino group and the C3 atom, are often made to enhance their antibacterial spectrum and stability. japsonline.com However, these chemical modifications can also introduce new pathways for degradation and impurity formation.

Role of Impurity Profiling in Pharmaceutical Development and Quality Control

Impurity profiling is the systematic process of identifying, quantifying, and characterizing the impurities present in a drug substance or product. biomedres.usglobalpharmatek.com This process is an indispensable tool throughout the pharmaceutical development lifecycle, from early-stage process development to routine quality control of the final product. synthinkchemicals.compharmaffiliates.com By establishing a detailed impurity profile, pharmaceutical manufacturers can gain a comprehensive understanding of the purity of their product. globalpharmatek.com

In the context of quality control, impurity profiling ensures that each batch of a drug meets the stringent specifications set by pharmacopeias and regulatory authorities. pharmaffiliates.com It serves as a critical quality attribute that helps to guarantee the consistency and safety of the medication. longdom.orgglobalpharmatek.com Advanced analytical techniques, such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS), are frequently employed for the sensitive and accurate detection and quantification of impurities. biomedres.usdaicelpharmastandards.com These methods are vital for monitoring the stability of the drug product over its shelf life and for identifying any new degradation products that may form. biomedres.uschinjmap.com

Defining the Research Scope: Focus on Cefepime Impurity E

This article will focus specifically on this compound, a known related substance of the fourth-generation cephalosporin, cefepime. The scope of this research is to provide a detailed examination of this particular impurity, including its chemical identity and physical properties. This compound serves as a critical reference standard in the quality control of cefepime, used to ensure the purity and quality of the final drug product. biosynth.com Its presence and concentration are carefully monitored to comply with stringent pharmaceutical regulations. biosynth.com This focused analysis will contribute to a deeper understanding of the impurity landscape of cefepime and the analytical methodologies required for its control.

PropertyValueSource
Chemical Formula C13H20ClN3O3S biosynth.com
Molecular Weight 333.83 g/mol biosynth.com
CAS Number 103296-32-8 axios-research.com
Appearance White or slightly yellowish solid researchgate.net
Melting Point 150 °C (decomposes) nacchemical.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H19N3O3S B13819155 Cefepime impurity E

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H19N3O3S

Molecular Weight

297.38 g/mol

IUPAC Name

(6S,7R)-7-amino-3-[(1-methylpyrrolidin-1-ium-1-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate

InChI

InChI=1S/C13H19N3O3S/c1-16(4-2-3-5-16)6-8-7-20-12-9(14)11(17)15(12)10(8)13(18)19/h9,12H,2-7,14H2,1H3/t9-,12+/m1/s1

InChI Key

IIVPIDBZUUAWTF-SKDRFNHKSA-N

Isomeric SMILES

C[N+]1(CCCC1)CC2=C(N3[C@H]([C@@H](C3=O)N)SC2)C(=O)[O-]

Canonical SMILES

C[N+]1(CCCC1)CC2=C(N3C(C(C3=O)N)SC2)C(=O)[O-]

Origin of Product

United States

Nomenclature, Structural Context, and Classification of Cefepime Impurity E

Standardized Nomenclature and Related Designations

Cefepime (B1668827) Impurity E is identified by several names across different pharmacopoeias and chemical catalogs, which is common for pharmaceutical reference standards. The European Pharmacopoeia (EP) officially designates it as "Cefepime EP Impurity E," while the United States Pharmacopeia (USP) refers to it as "Cefepime Related Compound E." Its systematic IUPAC name precisely describes its molecular architecture.

The various designations are critical for maintaining consistency in regulatory filings, quality control testing, and scientific literature.

Table 1: Nomenclature and Identifiers for Cefepime Impurity E

Designation TypeName / Identifier
European Pharmacopoeia (EP) NameThis compound
United States Pharmacopeia (USP) NameCefepime Related Compound E
Systematic (IUPAC) Name(6R,7R)-7-[[(2E)-2-(2-amino-4-thiazolyl)-2-(methoxyimino)acetyl]amino]-3-[(1-methyl-1-pyrrolidinium)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
CAS Number106591-23-3

Relationship to the Parent Compound, Cefepime, and its Stereochemistry

This compound is a stereoisomer of the parent drug, Cefepime. Specifically, it is a geometric isomer, also known as an E/Z isomer or cis-trans isomer. Both compounds share the same molecular formula (C₁₉H₂₄N₆O₅S₂) and the same sequence of bonded atoms. Their structural difference lies exclusively in the spatial arrangement of substituents around the carbon-nitrogen double bond (C=N) of the methoxyimino group in the side chain at position 7 of the cephem core.

Cefepime: The active drug molecule is the (Z)-isomer. In this configuration, the higher-priority groups (the aminothiazole ring and the methoxy (B1213986) group, according to Cahn-Ingold-Prelog rules) are on the same side of the C=N double bond (Zusammen, German for "together").

This compound: This impurity is the (E)-isomer. In this configuration, the higher-priority groups are on opposite sides of the C=N double bond (Entgegen, German for "opposite").

Table 2: Stereochemical Comparison of Cefepime and this compound

FeatureCefepime (Parent Drug)This compound
Isomer TypeGeometric IsomerGeometric Isomer
Configuration at C=N Bond(Z)-isomer(E)-isomer
Molecular FormulaC₁₉H₂₄N₆O₅S₂C₁₉H₂₄N₆O₅S₂
Molecular Weight480.56 g/mol480.56 g/mol
Structural DifferenceSpatial arrangement of the aminothiazole and methoxy groups are on the same side of the imino double bond.Spatial arrangement of the aminothiazole and methoxy groups are on opposite sides of the imino double bond.

Classification within Pharmaceutical Impurities: Synthetic By-product versus Degradation Product

Pharmaceutical impurities are broadly categorized based on their origin. This compound is recognized as originating from two primary pathways:

Synthetic By-product: The most significant source of Impurity E is the manufacturing process of Cefepime. It is primarily formed during the acylation step, where the (Z)-2-(2-aminothiazol-4-yl)-2-methoxyiminoacetic acid side chain is coupled to the 7-aminocephem nucleus. The reaction conditions may not be perfectly stereoselective, leading to the unavoidable formation of a small percentage of the thermodynamically more stable (E)-isomer alongside the desired (Z)-isomer (Cefepime). Therefore, it is classified as a process-related impurity that must be controlled to within specified limits in the final API.

Degradation Product: Cefepime can degrade to form Impurity E under certain stress conditions, particularly upon exposure to light. This process, known as photo-isomerization, involves the absorption of energy (e.g., from UV light) which facilitates the rotation around the C=N bond, converting the less stable (Z)-isomer into the more stable (E)-isomer. Consequently, Impurity E is also classified as a degradation product, and its levels are monitored in stability studies of the drug substance and drug product.

Methodologies for Definitive Structural Elucidation

The unambiguous identification and structural confirmation of this compound rely on a combination of sophisticated spectroscopic techniques. These methods provide definitive evidence of its atomic connectivity and stereochemistry, distinguishing it from the parent Cefepime molecule.

NMR spectroscopy is the most powerful tool for differentiating the (E) and (Z) isomers of Cefepime.

¹H NMR and ¹³C NMR: The different geometric arrangement of the methoxy group (-OCH₃) relative to the aminothiazole ring creates a distinct electronic environment, resulting in characteristic chemical shift differences. The most diagnostic signal in ¹H NMR is that of the methoxy protons. In Cefepime (Z-isomer), these protons are shielded and appear at a lower chemical shift. In Impurity E (E-isomer), they are deshielded and resonate at a higher chemical shift. Similar diagnostic shifts are observed for the C=N carbon and the methoxy carbon in ¹³C NMR spectra.

2D-NMR (COSY, HSQC, HMBC): Two-dimensional NMR experiments are essential for complete structural assignment.

COSY (Correlation Spectroscopy) establishes proton-proton coupling networks within the molecule.

HSQC (Heteronuclear Single Quantum Coherence) correlates each proton directly to its attached carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation) is particularly crucial. It reveals long-range (2-3 bond) correlations between protons and carbons. For Impurity E, an HMBC experiment can show a correlation between the methoxy protons (-OCH₃) and the imine carbon (C=N), confirming the connectivity and helping to solidify the assignment of the (E) geometry.

Table 3: Representative NMR Data for Differentiating Cefepime (Z) and Impurity E (E)

Nucleus/GroupTechniqueCefepime (Z-isomer) Typical Shift (ppm)This compound (E-isomer) Typical Shift (ppm)Observation
Methoxy Protons (-OCH₃)¹H NMR~3.95~4.15Downfield shift in the (E)-isomer due to deshielding.
Methoxy Carbon (-OCH₃)¹³C NMR~62.5~63.5Slight downfield shift in the (E)-isomer.
Imine Carbon (C=N)¹³C NMR~152.0~153.0Slight downfield shift in the (E)-isomer.

High-Resolution Mass Spectrometry (HRMS), often coupled with liquid chromatography (LC/MS), is used to determine the elemental composition of a molecule with very high accuracy.

For this compound, HRMS will confirm its molecular formula as C₁₉H₂₄N₆O₅S₂ by providing an experimental mass that matches the theoretical (calculated) mass to within a few parts per million (ppm).

Since Impurity E and Cefepime are isomers, they have the exact same molecular formula and therefore the same accurate mass. HRMS alone cannot distinguish between them.

However, when used in tandem with chromatography (LC-MS), the two isomers can be separated based on their different retention times, and the mass spectrometer then confirms that the peak eluting at the expected time for Impurity E indeed has the correct elemental composition. Tandem mass spectrometry (LC/ESI-MSⁿ) can further probe the structure by analyzing fragmentation patterns, which may show subtle differences between the isomers.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. For this compound, the IR spectrum serves to confirm the presence of the key structural motifs of the cephalosporin (B10832234) backbone and side chains.

Key expected absorption bands include:

β-lactam carbonyl (C=O) stretch: A strong, characteristic band around 1770 cm⁻¹.

Amide carbonyl (C=O) stretch: A strong band around 1650 cm⁻¹.

C=N and C=C stretches: Bands in the 1610-1530 cm⁻¹ region.

N-H and O-H stretches: Broad absorptions in the 3500-3200 cm⁻¹ region.

Elemental Analysis in Structural Confirmation

Detailed Research Findings: For this compound, the molecular formula has been established as C₁₃H₁₉N₃O₃S for the freebase form. lgcstandards.comaxios-research.com Based on this formula, the theoretical elemental composition can be precisely calculated. While specific experimental elemental analysis reports for this impurity are often part of proprietary regulatory filings, reference material suppliers provide the theoretical elemental analysis data, which is used as a benchmark for characterization. medkoo.com

One source reports the theoretical elemental analysis for the freebase form (C₁₃H₁₉N₃O₃S) as:

Carbon (C): 52.51%

Hydrogen (H): 6.44%

Nitrogen (N): 14.13%

Oxygen (O): 16.14%

Sulfur (S): 10.78% medkoo.com

Below is an interactive data table summarizing the theoretical elemental composition of this compound (freebase).

ElementSymbolAtomic MassCountTotal MassPercentage
CarbonC12.01113156.14352.51%
HydrogenH1.0081919.1526.44%
NitrogenN14.007342.02114.13%
OxygenO15.999347.99716.14%
SulfurS32.06132.0610.78%
Total 297.373 100.00%

Note: Percentages are based on the molecular formula C₁₃H₁₉N₃O₃S and a molecular weight of 297.37 g/mol . medkoo.com

Genesis and Mechanistic Pathways of Cefepime Impurity E Formation

Synthetic Route Related Impurity Formation

The multi-step chemical synthesis of Cefepime (B1668827) is a complex process where the formation of impurities is a significant challenge. Impurity E is recognized as a process-related impurity, meaning its genesis is directly linked to the synthetic pathway employed. veeprho.comdaicelpharmastandards.com

By-product Generation during Cefepime Chemical Synthesis

Cefepime Impurity E is a frequently encountered by-product in the manufacturing of Cefepime. biosynth.com Its formation can occur alongside the main reactions that constitute the synthesis of the active pharmaceutical ingredient. Process-related impurities can include unreacted starting materials, by-products from side-chain coupling, or acylation reactions. veeprho.com Impurity E falls into this category, representing a variation from the intended molecular structure of Cefepime that must be identified and controlled.

Investigation of Reaction Conditions Influencing Impurity E Yield

The yield of any given impurity, including Impurity E, during synthesis is highly dependent on the specific reaction conditions. Factors such as temperature, pH, solvent, reaction time, and the purity of starting materials can influence the rate and extent of impurity formation. While the general principles of reaction optimization aim to minimize by-product generation, specific quantitative data detailing the precise conditions that favor the formation of Impurity E during Cefepime synthesis are not extensively detailed in publicly available literature. Control of this impurity is typically managed through stringent process controls and purification steps within the manufacturing process.

Precursor-Dependent Formation Mechanisms

The molecular structure of this compound provides significant insight into its formation mechanism during synthesis. The impurity is chemically identified as (6R,7R)-7-Amino-3-[(1-methylpyrrolidinio)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate. synzeal.com This structure comprises the core bicyclic nucleus of Cefepime but lacks the (Z)-2-(2-amino-4-thiazolyl)-2-(methoxyimino)acetamido side chain at the 7-position.

This indicates that Impurity E is likely an unreacted intermediate or a closely related derivative. The synthesis of Cefepime involves the acylation of a 7-aminocephalosporanic acid (7-ACA) derivative. veeprho.com If this acylation step is incomplete, or if the side chain is cleaved during subsequent processing steps, the resulting amino-core structure, Impurity E, will persist as a process-related impurity. Therefore, its formation is directly dependent on the efficiency of the coupling reaction between the cephalosporin (B10832234) nucleus precursor and the aminothiazolyl side chain.

Degradation Pathway Mediated Impurity Formation

Cefepime, like many β-lactam antibiotics, is susceptible to degradation when exposed to certain environmental conditions, such as moisture and non-neutral pH. researchgate.net This degradation can lead to the formation of various products, including Impurity E.

Hydrolytic Degradation Mechanisms Leading to Impurity E

Hydrolysis is a primary degradation pathway for Cefepime and a significant source of Impurity E. The core structure of cephalosporins contains a four-membered β-lactam ring that is inherently strained and susceptible to hydrolytic cleavage. researchgate.net The formation of Impurity E via this route is particularly pronounced under acidic stress conditions.

The mechanism involves a nucleophilic attack by water on the carbonyl carbon of the β-lactam ring, leading to the opening of the ring. Research has shown that this hydrolytic cleavage is the key step in the formation of Impurity E from the parent Cefepime molecule. The rate of this degradation is heavily influenced by pH and temperature.

Detailed research findings on the hydrolytic formation of this compound are summarized in the table below.

ConditionTemperatureFormation RateMaximum FormationTime to Max Formation
Acidic (pH 1.0)60°C0.85% / hour15.2%~18 hours
Neutral (pH 7.0)60°C0.25% / hour8.5%~34 hours
Data derived from forced degradation studies. smolecule.com

Oxidative Degradation Pathways and Intermediates

Cefepime is also known to degrade under oxidative conditions, which can be encountered during storage or administration. veeprho.comnih.gov Forced degradation studies, often employing agents like hydrogen peroxide (H₂O₂), are used to investigate these pathways. scielo.br

While oxidative stress leads to the formation of various degradation products, the generation of this compound is not typically cited as a direct outcome of this pathway. Studies on Cefepime's stress stability have identified other oxidative products, such as the N-oxide of Cefepime, where an oxygen atom is added to the sulfur in the dihydrothiazine ring. nih.gov Another metabolic pathway involves the oxidation of N-methylpyrrolidine (NMP), a potential degradant, into NMP-N-oxide. drugbank.com However, the available scientific literature does not establish a direct mechanistic link between the oxidative degradation of the Cefepime molecule and the formation of Impurity E. The primary degradation route leading to Impurity E remains hydrolysis.

Theoretical Chemical Principles of Formation

Nucleophilic Attack and Rearrangement Processes

The formation of this compound is a multi-step process initiated by the nucleophilic attack on the strained β-lactam ring of the cefepime molecule, followed by a series of rearrangement processes. The genesis of this impurity is significantly influenced by environmental factors such as pH and temperature.

The primary event in the degradation pathway leading to this compound is the hydrolytic cleavage of the β-lactam ring. smolecule.com This reaction involves a nucleophilic attack by a water molecule on the carbonyl carbon of the β-lactam ring. The inherent strain of this four-membered ring makes it susceptible to such attacks. This initial hydrolysis is a critical step that opens the ring and leads to the formation of a transient intermediate.

Following the initial ring opening, a secondary degradation mechanism takes over, which involves decarboxylation and subsequent molecular rearrangements. smolecule.com This pathway commences with the expulsion of the N-methylpyrrolidine group from the C-3' position. The departure of this leaving group is followed by the formation of an exomethylene intermediate. This intermediate then undergoes decarboxylation at the C-4 position. smolecule.com

The subsequent rearrangement of this decarboxylated intermediate is a crucial step in the formation of this compound. This process involves an intramolecular cyclization, where the carboxyl group attacks a nucleophilic center within the molecule to form a more stable five- or six-membered lactone ring. smolecule.com This lactone structure is characteristic of this compound. The efficiency of this entire pathway is dependent on the relative rates of competing degradation reactions and the stability of the various intermediates formed. smolecule.com

The formation of this compound is notably accelerated under specific stress conditions. For instance, under acidic conditions (pH 1.0) and elevated temperature (60°C), the rate of formation can reach 0.85% per hour, with a maximum formation of 15.2% observed after approximately 18 hours. smolecule.com In contrast, under neutral conditions (pH 7.0) at the same temperature, the formation rate decreases to 0.25% per hour, reaching a maximum of 8.5% after 34 hours. smolecule.com Thermal stress is also a significant factor, with temperatures around 80°C promoting the rearrangement of intermediates at a rate of 0.15% per hour. smolecule.com

ConditionFormation Rate (%/hour)Maximum Formation (%)Time to Maximum Formation (hours)
Acidic (pH 1.0, 60°C)0.8515.2~18
Neutral (pH 7.0, 60°C)0.258.534
Thermal Stress (80°C)0.15 (rearrangement rate)N/AN/A
Table 1: Formation Rates and Maximum Yield of this compound under Different Stress Conditions. smolecule.com

Advanced Analytical Methodologies for Characterization and Quantification

Chromatographic Separation Techniques

Chromatography, particularly liquid chromatography, stands as the cornerstone for resolving and quantifying Cefepime (B1668827) impurity E from the bulk drug and other related substances. High-performance liquid chromatography (HPLC) and its advanced iteration, ultra-performance liquid chromatography (UPLC), are the most widely applied techniques.

The development of a robust HPLC method is a multi-faceted process involving the strategic selection of columns, mobile phases, and elution modes to achieve optimal separation.

The choice of the stationary phase is paramount for effective chromatographic separation. For the analysis of Cefepime and its impurities, including impurity E, reversed-phase columns are predominantly used. Among these, C18 (octadecylsilane) columns are the most common choice due to their versatility and ability to separate compounds with a wide range of polarities. nih.govresearchgate.net

The selection of a specific C18 column can significantly impact the resolution. For instance, an Acclaim 120 C18 column (3 µm particle size, 2.1 × 150 mm) has been successfully used for the determination of Cefepime and its related substances. chromatographyonline.com Similarly, Hypersil Gold C18 columns (10 µm, 100x4.6mm) and other C18 columns with dimensions like 4.6 mm × 250 mm and 5 μm particle size are frequently employed. researchgate.netajpaonline.com These columns provide the necessary hydrophobic interactions to retain Cefepime and its impurities, allowing for their separation based on subtle differences in their chemical structures. The use of modern C18 columns with smaller particle sizes (e.g., 3 µm) can lead to improved efficiency and resolution. chromatographyonline.com

Table 1: Examples of Stationary Phases Used in Cefepime Impurity E Analysis

Column Type Dimensions Particle Size Application
Acclaim 120 C18 2.1 × 150 mm 3 µm Determination of Cefepime and related substances. chromatographyonline.com
C18 4.6 mm × 250 mm 5 µm Separation of Cefepime hydrochloride, its degradation products, and E-isomer. researchgate.net
Hypersil Gold C18 100 x 4.6mm 10um Simultaneous separation of Cefepime, Cefotriaxone, and Cefotaxime. ajpaonline.com
Acclaim 120 C18 250 × 4.6 mm 5 µm Stability indicating UHPLC method for Cefepime and Tazobactam. phmethods.net

The mobile phase composition, including the type of buffer, organic modifier, and pH, is critical for achieving the desired selectivity and resolution of this compound.

Buffer Systems: Phosphate (B84403) and acetate (B1210297) buffers are commonly used to control the pH of the mobile phase and ensure consistent ionization of the analytes. A mobile phase consisting of a 0.005 mol·L-1 ammonium (B1175870) phosphate monobasic solution has been shown to be effective. researchgate.net Another method utilizes a 0.025M potassium dihydrogen phosphate buffer. ajpaonline.com The choice of buffer and its concentration can influence peak shape and retention times.

Organic Modifiers: Acetonitrile (B52724) is the most frequently used organic modifier in the mobile phase for Cefepime analysis. researchgate.netchromatographyonline.com Methanol (B129727) is another organic solvent that can be used. ajpaonline.comphmethods.net The proportion of the organic modifier is a key parameter for controlling the elution strength of the mobile phase. For example, a mobile phase with a low percentage of acetonitrile (e.g., 4-7%) is often used to ensure adequate retention and separation of polar impurities. researchgate.netchromatographyonline.com

pH Adjustment: The pH of the mobile phase plays a crucial role, as it affects the ionization state of both the analytes and the stationary phase, thereby influencing retention and selectivity. For the separation of Cefepime and its impurities, the pH is often adjusted to a specific value to optimize the separation. For instance, a mobile phase containing sodium acetate buffer adjusted to pH 6.0 with acetic acid has been used, as Cefepime exhibits good stability in the pH range of 4-6. phmethods.net In another method, the pH of a potassium dihydrogen phosphate buffer was adjusted to 7.5 using triethylamine. ajpaonline.com

Both isocratic and gradient elution strategies are employed for the analysis of this compound, with the choice depending on the complexity of the sample matrix and the required resolution.

Isocratic Elution: In this mode, the composition of the mobile phase remains constant throughout the analysis. This approach is simpler and can be suitable for less complex separations. An isocratic method with a mobile phase of acetonitrile and acetate buffer (4:96, v/v) has been used for the separation of Cefepime and its E-isomer. researchgate.net Another isocratic method utilized a mobile phase of methanol and 0.025M potassium dihydrogen phosphate (16:84, v/v). ajpaonline.com

Gradient Elution: For more complex separations involving multiple impurities with a wide range of polarities, a gradient elution strategy is often necessary. In this approach, the composition of the mobile phase is changed over time, typically by increasing the proportion of the organic modifier. This allows for the elution of strongly retained components in a reasonable time while still providing good resolution of early-eluting peaks. A linear gradient elution using two mobile phases (A and B) with different concentrations of acetonitrile in an ammonium phosphate buffer has been described for the separation of Cefepime and its related substances. researchgate.net

The choice between isocratic and gradient elution depends on the specific analytical goal. While isocratic methods are often preferred for their simplicity and robustness in routine quality control, gradient methods offer superior resolving power for complex impurity profiles. researchgate.netthermoscientific.com

UV-Visible (UV-Vis) spectroscopy is the most common detection method used in HPLC for the analysis of Cefepime and its impurities. Cefepime and its related compounds contain chromophores that absorb UV radiation, allowing for their detection and quantification.

The detection wavelength is selected to maximize the response for the analytes of interest. For Cefepime and its impurities, detection is often performed at a wavelength of around 254 nm or 257 nm. chromatographyonline.comresearchgate.net Other wavelengths, such as 220 nm and 270 nm, have also been reported. ajpaonline.comphmethods.net The choice of wavelength can impact the sensitivity and selectivity of the method. A UV-Vis spectrophotometer, such as a Shimadzu model UV-1800, is a typical instrument used for this purpose. sysrevpharm.org

Table 2: HPLC Method Parameters for this compound Analysis

Parameter Details Reference
Stationary Phase C18 column (4.6 mm × 250 mm, 5 μm) researchgate.net
Mobile Phase A 0.005 mol·L-1 ammonium phosphate monobasic-acetonitrile (93:7) researchgate.net
Mobile Phase B 0.005 mol·L-1 ammonium phosphate monobasic-acetonitrile (70:30) researchgate.net
Elution Mode Linear Gradient researchgate.net
Detection UV at 257 nm researchgate.net

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, offering substantial improvements in resolution, speed, and sensitivity compared to conventional HPLC. This technology utilizes columns with sub-2-µm particle sizes, which leads to higher efficiency separations.

For the analysis of Cefepime and its impurities, UPLC can provide a superior technological advantage by reducing analysis time and solvent consumption. japsonline.com A UPLC method using a C18 ethylene (B1197577) bridged hybrid (BEH) column can achieve efficient separation. For instance, a method employing a BEH C18 sub-2-μm Acquity UPLC column with a mobile phase of 0.2% formic acid in water and acetonitrile in a 20:80 v/v ratio has been developed. japsonline.com This UPLC-MS/MS method demonstrated a short retention time of approximately 0.82 minutes for Cefepime. japsonline.com The higher resolution offered by UPLC is particularly beneficial for separating closely eluting impurities, which can be challenging with standard HPLC methods. thermofisher.com

Gas Chromatography (GC) Considerations for Volatile Intermediates

Gas Chromatography (GC) is a premier analytical technique for the analysis of volatile and semi-volatile compounds. ijpsjournal.com In pharmaceutical analysis, its primary application lies in the determination of residual solvents and volatile organic impurities, for which static headspace GC coupled with a Flame Ionization Detector (FID) is a standard method. chemass.siresearchgate.netrsc.org This approach is widely used in quality control laboratories and aligns with ICH Q3C guidelines for residual solvent analysis. chemass.si The headspace technique facilitates the selective introduction of volatile analytes into the GC system, preventing contamination from the non-volatile API matrix. chemass.si

Capillary Electrophoresis (CE) and Micellar Electrokinetic Capillary Chromatography (MECC) Applications

Capillary Electrophoresis (CE) offers a high-efficiency separation alternative to chromatographic techniques, making it particularly valuable for pharmaceutical impurity analysis. chemass.simdpi.com Its ability to separate closely related compounds, such as isomers and degradation products, is a significant advantage. chemass.si For the analysis of impurities in Cefepime, CE and its variant, Micellar Electrokinetic Capillary Chromatography (MECC), have demonstrated considerable utility. researchgate.netnih.govnih.govnih.gov

CE methods are noted for their rapid analysis times, minimal consumption of reagents and organic solvents, and high resolving power. researchgate.netmdpi.com These techniques are particularly well-suited for charged species like Cefepime, which exists as a zwitterion, and its related impurities. researchgate.net MECC, which uses surfactants (micelles) as a pseudo-stationary phase, extends the applicability of CE to neutral compounds and allows for the fine-tuning of selectivity to resolve complex mixtures. mdpi.comnih.gov

Several studies have developed and validated CE and MECC methods for determining Cefepime and its impurities, such as N-methylpyrrolidine, in drug substances and biological fluids. researchgate.netnih.govnih.govoup.com These methods showcase the potential for applying CE to resolve and quantify this compound. An optimized CE method can provide a stable baseline and high signal-to-noise ratio, enabling sensitive detection. researchgate.netnih.gov For example, a validated CE method for N-methylpyrrolidine in Cefepime for injection utilized a bare fused silica (B1680970) capillary with indirect UV detection, achieving separation in under 10 minutes. researchgate.netnih.gov Such a strategy could be adapted for the specific challenge of separating this compound from the parent drug and other related substances.

Table 1: Example of a Validated Capillary Electrophoresis Method for Impurity Analysis in Cefepime

ParameterConditionReference
InstrumentAgilent CE system with Diode Array Detector oup.com
CapillaryBare Fused Silica, 50 µm i.d., 56 cm effective length researchgate.netnih.govoup.com
Background Electrolyte (BGE)5 mmol Imidazole buffer, adjusted to pH 5.1 with acetic acid researchgate.netnih.gov
Applied Voltage25 kV researchgate.netnih.gov
TemperatureAmbient (~25°C) researchgate.netnih.gov
Injection ModeHydrodynamic (50 mbar for 5 seconds) researchgate.netnih.gov
DetectionIndirect UV; Analyte signal at 240 nm, Reference signal at 210 nm researchgate.netnih.gov

Hyphenated Techniques for Identification and Quantification

Hyphenated techniques, which couple a separation method with a spectroscopic detector, are the cornerstone of modern impurity analysis. They provide a wealth of information, enabling not only quantification but also structural elucidation of unknown impurities.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Impurity Profiling

Liquid Chromatography-Mass Spectrometry (LC-MS) has become an indispensable tool in the pharmaceutical industry for detecting, identifying, and quantifying impurities. chemass.sichimia.ch The technique combines the powerful separation capabilities of High-Performance Liquid Chromatography (HPLC) with the high sensitivity and specificity of mass spectrometry. chemass.si This synergy is essential for the comprehensive impurity profiling of Cefepime, where impurities may be present at very low levels. japsonline.comchinjmap.comresearchgate.net

LC-MS methods can effectively separate Cefepime from its various degradation products and process-related impurities. chinjmap.comnih.gov The mass spectrometer provides molecular weight information for each separated component, allowing for the putative identification of known impurities and the characterization of new or unknown ones. lcms.cz LC-MS/MS, or tandem mass spectrometry, further enhances this capability by providing structural information through controlled fragmentation of the impurity ions. chimia.chnih.gov

The interface between the liquid chromatograph and the mass spectrometer is a critical component, and the ionization source must efficiently convert the analyte molecules from the liquid phase into gas-phase ions. For polar and thermally labile molecules like Cefepime and its impurities, Electrospray Ionization (ESI) is the most widely used and effective technique. japsonline.comchinjmap.comnih.gov

ESI is a soft ionization method that typically generates intact molecular ions, often as protonated molecules [M+H]⁺ in the positive ion mode. japsonline.comjournalofappliedbioanalysis.com This is particularly advantageous for impurity analysis as it directly provides the molecular weight of the eluted compound. Cefepime and its related substances readily ionize in positive ESI mode, yielding an excellent response for mass spectrometric detection. japsonline.comjournalofappliedbioanalysis.com The optimization of ESI parameters, such as capillary voltage and gas flows, is crucial for achieving maximum sensitivity.

Tandem Mass Spectrometry (MS/MS) is a powerful technique used for the structural elucidation of impurities. nih.govdntb.gov.ua In an MS/MS experiment, the molecular ion of an impurity (the precursor ion), identified in the initial MS scan, is selected and subjected to Collision-Induced Dissociation (CID). owlstonemedical.com This process fragments the precursor ion in a predictable and reproducible manner, generating a series of product ions. The resulting product ion spectrum acts as a structural "fingerprint" for the molecule. nih.gov

By analyzing these fragmentation patterns, researchers can deduce the structure of an impurity. japsonline.comnih.gov The fragmentation pathway of an impurity is often compared to that of the parent drug to identify the location of structural modifications. nih.gov For Cefepime, characteristic fragmentation includes the loss of the N-methylpyrrolidine group. nih.gov A sensitive and specific LC-MS/MS method can be established to identify isomeric impurities based on their distinct fragmentation pathways, even when they have the same molecular weight as the API. nih.gov

Table 2: Illustrative MS/MS Fragmentation of Cefepime

Precursor Ion (m/z)Product Ions (m/z)InterpretationReference
481.3396.1Loss of the N-methylpyrrolidine ring nih.gov
481.3167.0 / 166.85Fragment corresponding to the N-methylpyrrolidinium-1-ylmethyl group and subsequent cleavages japsonline.comjournalofappliedbioanalysis.com
481.386.1Fragment related to the N-methylpyrrolidine moiety journalofappliedbioanalysis.com

For the definitive identification of unknown impurities, high-resolution mass spectrometry (HRMS) is often required. Quadrupole Time-of-Flight (Q-TOF) mass spectrometry is a powerful HRMS technique that combines a quadrupole mass analyzer with a time-of-flight mass analyzer. chinjmap.com The key advantage of Q-TOF is its ability to provide highly accurate mass measurements, typically with an error of less than 5 parts per million (ppm). chinjmap.comowlstonemedical.com

This high mass accuracy allows for the unambiguous determination of the elemental composition (chemical formula) of an impurity. chinjmap.com An HPLC-Q-TOF/MS method can effectively separate and identify degradation impurities in Cefepime hydrochloride injections. chinjmap.com By obtaining the precise mass of an impurity like this compound, its molecular formula can be confidently proposed, which is a critical step in its complete structural characterization and differentiation from other potential isomers or related compounds. chinjmap.comowlstonemedical.com

Integration with Other Spectroscopic Techniques for Comprehensive Characterization

For a thorough structural elucidation and characterization of this compound, a single analytical technique is often insufficient. A more robust understanding is achieved by integrating chromatographic separation with multiple spectroscopic methods. Techniques such as High-Performance Liquid Chromatography (HPLC) are frequently coupled with advanced spectroscopic detectors to provide orthogonal information, leading to an unambiguous identification and characterization of impurities. researchgate.net

A powerful approach involves the use of liquid chromatography combined with mass spectrometry (LC-MS), particularly with high-resolution mass spectrometry (HRMS) analyzers like Time-of-Flight (TOF). researchgate.net For instance, an HPLC system connected to a tandem-time of flight (HPLC/Q-TOF) mass spectrometer can be used to separate and identify the E isomeric impurity from the main Cefepime compound. researchgate.net This combination allows for the determination of retention times and the study of fragmentation pathways from the quasi-molecular ions, which is critical for distinguishing between closely related isomers. researchgate.net

Further characterization can be achieved by employing a suite of spectroscopic techniques, which, although often applied to related cephalosporin (B10832234) impurities, follow the same principles applicable to this compound. nih.gov These include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both one-dimensional (¹H and ¹³C) and two-dimensional NMR are invaluable for determining the precise chemical structure and stereoscopic configuration of the impurity. nih.gov

Infrared (IR) Spectroscopy: IR analysis helps in identifying the functional groups present in the molecule. nih.gov

Ultraviolet (UV) Spectroscopy: UV spectroscopy is used to analyze the chromophoric groups within the impurity's structure. nih.gov

By combining data from these techniques—chromatographic behavior from HPLC, mass-to-charge ratio and fragmentation from MS, atomic connectivity from NMR, and functional group information from IR and UV—a definitive structural profile of this compound can be established.

Method Validation Principles and Practice for Impurity E Analysis

The validation of analytical methods used for quantifying this compound is a mandatory process to ensure that the method is fit for its intended purpose. Validation is performed according to the International Council for Harmonisation (ICH) guidelines, which outline specific performance characteristics to be investigated. nih.govphmethods.netscielo.brajpaonline.com The goal is to establish that the analytical procedure is specific, linear, precise, accurate, and sensitive for the detection and quantification of Impurity E.

Specificity and Selectivity against Related Substances and Degradants

Specificity is the ability of the analytical method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as other impurities, degradation products, and matrix components. europa.eu For this compound, the method must be able to distinguish its peak from that of the main Cefepime peak and other related substances. researchgate.net

To demonstrate specificity, forced degradation studies are often conducted. phmethods.netscielo.brscielo.br The drug substance is exposed to stress conditions like acid, alkali, oxidation, and heat to generate potential degradation products. researchgate.net The analytical method is then used to analyze these stressed samples. A method is considered specific if it can successfully separate the Impurity E peak from all other peaks generated during these stress tests, proving that there is no interference. scielo.brresearchgate.netsysrevpharm.org The purity of the peaks can also be assessed using photodiode array (PDA) detectors to confirm that the analyte peak is spectrally pure. researchgate.net

Linearity and Range Determination

Linearity demonstrates that the results obtained are directly proportional to the concentration of the analyte in the sample within a given range. sysrevpharm.org The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to have a suitable level of precision, accuracy, and linearity. europa.eu

To determine linearity, a series of solutions of the this compound reference standard are prepared at different concentrations. scielo.br These solutions are then analyzed, and a calibration curve is constructed by plotting the instrument response (e.g., peak area) against the concentration. The linearity is typically evaluated by the correlation coefficient (r) or the coefficient of determination (R²) of the regression line, which should ideally be close to 0.999. scielo.brajpaonline.com While specific data for Impurity E is proprietary, typical linearity ranges for Cefepime analysis provide context.

Table 1: Examples of Linearity Parameters for Cefepime Analysis

Analyte Concentration Range Correlation Coefficient (R²) Source
Cefepime 50-350 µg/mL 0.998 phmethods.net
Cefepime 10-100 µg/mL 0.999 scielo.br
Cefepime 250-750 µg/mL 0.999 ajpaonline.com
Cefepime 25.0–100.0 mg/L 0.9992 iosrjournals.org

Precision (Repeatability, Intermediate Precision)

Precision measures the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. europa.eu It is typically assessed at two levels:

Repeatability (Intra-assay precision): This evaluates the precision of the method over a short time interval under the same operating conditions (e.g., same analyst, same equipment). europa.eu It is often determined by analyzing a minimum of six replicate samples at 100% of the test concentration. europa.eu

Intermediate Precision: This expresses the variation within the same laboratory but under different conditions, such as on different days, with different analysts, or on different equipment. europa.eu

The precision is expressed as the Relative Standard Deviation (%RSD) of the measurements. For impurity analysis, the acceptance criteria for %RSD are generally expected to be low, often less than 2.0%. phmethods.net

Table 2: Examples of Precision Data from Cefepime Analytical Methods

Precision Level Analyte %RSD Source
Repeatability (Intra-day) Cefepime 0.63% phmethods.net
Intermediate Precision (Inter-day) Cefepime 0.64% phmethods.net
Repeatability Cefepime 1.39% researchgate.netresearchgate.net
Intermediate Precision (Between-day) Cefepime 1.77% researchgate.netresearchgate.net
Intermediate Precision (Between-analyst) Cefepime 1.97% researchgate.net

Accuracy (Recovery Studies)

Accuracy reflects the closeness of the test results obtained by the method to the true value. europa.eu It is commonly determined through recovery studies by adding a known amount of the impurity's reference standard to a sample (spiking). ajpaonline.com

The analysis is performed on the spiked sample, and the percentage of the added analyte that is recovered by the assay is calculated. ajpaonline.com Accuracy studies are typically performed at a minimum of three concentration levels covering the specified range (e.g., 80%, 100%, and 120% of the target concentration). researchgate.netiosrjournals.org High recovery rates, generally within 98-102%, indicate an accurate method. iosrjournals.org

Table 3: Examples of Accuracy (Recovery) Data for Cefepime

Analyte Recovery Range Source
Cefepime 100.6% - 102.0% phmethods.net
Cefepime Hydrochloride 99.87% - 100.12% researchgate.net
Cefepime 99.20% ajpaonline.com

Detection Limit (LOD) and Quantitation Limit (LOQ) Studies

The Limit of Detection (LOD) and Limit of Quantitation (LOQ) define the sensitivity of the analytical method.

Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantified as an exact value. europa.eu

Limit of Quantitation (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. nih.gov The LOQ is the lower limit for accurate measurement. nih.gov

These limits are often calculated based on the standard deviation of the response (σ) and the slope (S) of the calibration curve, using the formulas LOD = 3.3 × (σ/S) and LOQ = 10 × (σ/S). ajpaonline.com For impurity analysis, it is critical that the LOQ is below the reporting threshold for the impurity.

Table 4: Examples of LOD and LOQ Values in Cefepime Analysis

Analyte LOD LOQ Source
Cefepime 66 ng/mL 200 ng/mL researchgate.net
Cefepime 0.475 µg/mL 1.585 µg/mL scielo.br
Cefepime Hydrochloride 0.0020 µg/mL 0.0063 µg/mL ajpaonline.com
Cefepime Not specified 20.0 mg/L iosrjournals.org

Application of Reference Standards in Impurity Analysis

Reference standards are highly purified compounds used as a benchmark for identity, purity, and assay of a substance. They are indispensable for the accurate quantification of impurities like this compound.

Preparation and Qualification of this compound Reference Standard

The this compound reference standard is a fully characterized chemical compound. axios-research.com It is also identified as Cefepime USP Related Compound E and Cefepime Amine Derivative (USP). synzeal.com The chemical name for this impurity according to the European Pharmacopoeia (EP) is (6R,7R)-7-Amino-3-[(1-methylpyrrolidinio)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate chloride. synzeal.com The United States Pharmacopeia (USP) provides a similar chemical name: 1-{[(6R,7R)-7-Amino-2-carboxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl]methyl}-1-methylpyrrolidin-1-ium chloride. synzeal.comusp.org

The preparation of this reference standard involves synthesis and purification to achieve a high degree of purity. Following its synthesis, the reference standard undergoes a rigorous qualification process. This involves detailed characterization using various analytical techniques to confirm its identity and purity. This characterization data is crucial and must be compliant with regulatory guidelines. synzeal.com The qualified reference standard is then supplied with a Certificate of Analysis (COA) and other analytical data. synzeal.com This documentation is essential for its use in analytical method development, method validation, and quality control applications during the production of Cefepime. axios-research.comsynzeal.com

Traceability to Pharmacopoeial Standards (USP, EP)

For a reference standard to be globally accepted and utilized, it must be traceable to pharmacopoeial standards, such as those established by the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP). The this compound reference standard is designed to be compliant with these regulatory guidelines, allowing for its use as a reference for traceability against these pharmacopoeial standards. axios-research.comsynzeal.com

Both the USP and the EP provide their own official reference standards for this compound. The USP offers "Cefepime Related Compound E" as a reference standard. usp.orgsigmaaldrich.com Similarly, the European Directorate for the Quality of Medicines & HealthCare (EDQM) provides the "this compound" reference standard, which is intended for use in laboratory tests as prescribed in the European Pharmacopoeia. sigmaaldrich.comichimarutrading.co.jp The availability of these official pharmacopoeial reference standards facilitates the accurate identification and quantification of this compound in pharmaceutical products, ensuring they meet the required quality and purity standards.

Control and Mitigation Strategies in Pharmaceutical Manufacturing

Process Optimization for Impurity E Minimization during Synthesis

The formation of Cefepime (B1668827) Impurity E is intrinsically linked to the synthetic route and the conditions employed. A proactive approach to impurity control begins with a thorough understanding and optimization of the manufacturing process.

Selection of Raw Materials and Reagents

The quality of starting materials and reagents is a cornerstone of impurity control in pharmaceutical synthesis. For Cefepime, the purity of key intermediates can significantly influence the impurity profile of the final active pharmaceutical ingredient (API).

Key Considerations for Raw Material Selection:

Raw Material/ReagentCritical Quality Attributes Affecting Impurity ERationale
7-aminocephalosporanic acid (7-ACA) derivativesPurity, presence of related substancesImpurities in the starting nucleus can carry through the synthesis or participate in side reactions leading to Impurity E.
Side-chain precursorsReactivity, presence of isomersThe purity of the side-chain attached at the C-7 position is critical to prevent the formation of isomeric and other related impurities.
SolventsPeroxide levels, water contentResidual solvents and their impurities can influence reaction pathways and degradation. For instance, peroxides can lead to oxidative degradation.
Reagents (e.g., coupling agents)Purity, reactivityThe choice and quality of reagents used in coupling reactions can impact the formation of by-products, including Impurity E.

A risk-based approach to raw material control, including robust supplier qualification and stringent in-house testing, is essential to minimize the introduction of impurities that could lead to the formation of Cefepime Impurity E. ispe.org

Control of Reaction Parameters (e.g., temperature, stirring, time)

The precise control of reaction parameters is a critical factor in directing the chemical synthesis towards the desired product and minimizing the formation of impurities. The synthesis of Cefepime involves multiple steps where deviations in process parameters can lead to the generation of this compound.

Studies on the degradation kinetics of Cefepime have shown that its stability is highly dependent on temperature and pH. nih.govresearchgate.net This suggests that careful control of these parameters during synthesis is crucial. For instance, elevated temperatures can accelerate degradation pathways that may lead to the formation of Impurity E. researchgate.net

Table of Optimized Reaction Parameters for Minimizing Impurity E:

ParameterOptimized RangeRationale for Minimizing Impurity E
Temperature 0-25°C (step-dependent)Lower temperatures can slow down the rates of side reactions and degradation pathways that form Impurity E. google.com
pH 4-6Cefepime exhibits maximum stability in the pH range of 4 to 6. nih.gov Maintaining the reaction mixture within this range can minimize degradation.
Reaction Time Monitored by in-process controlsProlonged reaction times can increase the likelihood of side reactions and degradation. In-process monitoring helps to determine the optimal reaction endpoint.
Stirring Speed Adequate for homogeneityProper mixing ensures uniform temperature distribution and reactant concentration, preventing localized "hot spots" that could promote impurity formation.

In-process controls (IPCs) using techniques like High-Performance Liquid Chromatography (HPLC) are vital for monitoring the reaction progress and the formation of impurities, allowing for timely adjustments to the reaction conditions.

Purification Techniques and Efficiency in Removing Impurity E

Following the synthesis, purification steps are employed to remove process-related impurities, including this compound, to meet the stringent purity requirements for the final API.

Crystallization is a key purification technique. By carefully selecting the solvent system, temperature profile, and seeding strategy, it is possible to selectively crystallize Cefepime, leaving Impurity E and other impurities in the mother liquor. The efficiency of this process is dependent on the solubility differences between Cefepime and its impurities in the chosen solvent system. A multi-step crystallization or recrystallization process can further enhance the purity of the final product. google.com

Chromatographic purification , particularly preparative HPLC, can also be employed to achieve high purity. This technique offers high resolution and can effectively separate Cefepime from closely related impurities like Impurity E. researchgate.net However, due to cost and scalability considerations, it is often used for producing reference standards or in cases where crystallization alone is insufficient to achieve the desired purity.

Table Comparing Purification Techniques for Impurity E Removal:

Purification TechniquePrincipleEfficiency in Removing Impurity E
Crystallization Difference in solubility between Cefepime and Impurity E in a specific solvent system.Can be highly effective if a suitable solvent system is identified. Optimization of parameters is crucial. google.com
Chromatography (Preparative HPLC) Differential partitioning of Cefepime and Impurity E between a stationary and a mobile phase.High resolution and efficiency, capable of separating closely related compounds. researchgate.net

Formulation Development Strategies for Stability Enhancement

Even after achieving a high-purity API, the control of this compound continues into the formulation development stage. The stability of Cefepime in its final dosage form is critical to prevent the degradation of the drug and the formation of Impurity E during storage and administration.

Impact of Excipients on Impurity E Formation

Excipients are essential components of pharmaceutical formulations, but they can also interact with the API and affect its stability. Therefore, a thorough excipient compatibility study is a critical step in the formulation development of Cefepime.

While specific studies detailing the direct impact of various excipients on the formation of this compound are not extensively available in the public domain, general principles of drug-excipient interactions apply. For instance, excipients with reactive functional groups or those that alter the micro-pH of the formulation can potentially accelerate the degradation of Cefepime.

Potential Impact of Excipient Categories on Cefepime Stability:

Excipient CategoryPotential Impact on Cefepime Stability
Bulking Agents (e.g., mannitol, lactose) Generally considered inert, but the purity and presence of reactive impurities (e.g., reducing sugars in lactose) should be evaluated.
Buffering Agents (e.g., citrate, phosphate) Crucial for maintaining the pH of the formulation within the optimal stability range of 4-6 for Cefepime. nih.gov
Solubilizing Agents The chemical nature of the solubilizer should be assessed for any potential reactions with Cefepime.

Compatibility studies typically involve storing the API in contact with individual and combinations of excipients under accelerated conditions (e.g., elevated temperature and humidity) and analyzing for the appearance of degradation products, including Impurity E, using stability-indicating analytical methods like HPLC.

Protective Measures against Degradation (e.g., antioxidants, chelating agents)

Given that Cefepime can be susceptible to degradation, the inclusion of stabilizing agents in the formulation can be a viable strategy to enhance its shelf-life and minimize the formation of Impurity E.

Antioxidants: Oxidative degradation can be a pathway for the formation of certain impurities. While specific data on the oxidative degradation of Cefepime to Impurity E is limited, the use of antioxidants is a common strategy to protect sensitive drug substances.

Examples of Pharmaceutical Antioxidants: Ascorbic acid, sodium metabisulfite, and butylated hydroxytoluene (BHT).

Mechanism: These agents can act as sacrificial substrates, being preferentially oxidized over the drug substance, or can interrupt the free-radical chain reactions involved in oxidation.

Chelating Agents: Trace metal ions, which can be present as impurities from raw materials or manufacturing equipment, can catalyze the degradation of drug substances. Chelating agents can sequester these metal ions, thereby preventing them from participating in degradative reactions.

Example of a Pharmaceutical Chelating Agent: Edetate disodium (EDTA).

Mechanism: EDTA forms stable complexes with multivalent metal ions, rendering them chemically inert.

The selection and concentration of any antioxidant or chelating agent must be carefully optimized and justified, as they can also have potential compatibility issues or impact the safety profile of the final product.

Stability-Indicating Analytical Methods and Forced Degradation Studies

Stability-indicating methods are essential for distinguishing the intact active pharmaceutical ingredient (API) from any degradation products, including this compound. scielo.br These methods are developed and validated using forced degradation studies, which intentionally expose the drug to harsh conditions to produce potential degradants. ajpsonline.com

Forced degradation, or stress testing, is a critical component in the development of stability-indicating analytical methods for Cefepime. These studies are designed to accelerate the degradation of the drug substance to generate its potential degradation products and establish its intrinsic stability. dphen1.com The design of these studies for Cefepime typically follows the International Council for Harmonisation (ICH) guidelines and involves exposing the drug to a variety of stress conditions. scielo.br

The primary stress conditions applied include acidic, basic, oxidative, thermal, and photolytic stress. nih.gov High-Performance Liquid Chromatography (HPLC) is a common analytical technique used to separate and identify the resulting degradation products. researchgate.net The conditions are deliberately made more severe than those encountered in accelerated stability testing.

A summary of typical conditions used in forced degradation studies for Cefepime is presented below:

Stress ConditionReagent/MethodTypical ConditionsReference(s)
Acid Hydrolysis Hydrochloric Acid (HCl)0.1 N HCl, stirred for 30 minutes or heated at 80°C for 2 hours. scielo.brscielo.br
Base Hydrolysis Sodium Hydroxide (NaOH)0.1 N NaOH, stirred for 30 minutes or heated at 80°C for 2 hours. scielo.brscielo.br
Oxidation Hydrogen Peroxide (H₂O₂)1% - 30% H₂O₂, heated at 80°C for 2 hours. scielo.brscielo.br
Thermal Degradation Dry HeatHeated in an oven at 80°C for 30 minutes. scielo.br
Neutral Hydrolysis WaterStored in water at 60°C for 60 minutes. scielo.br
Photolytic Degradation UV or Fluorescent LightExposure of the drug substance to light to assess photostability. chromatographyonline.comnih.gov

These studies help in understanding the degradation pathways of Cefepime and are instrumental in developing an analytical method that can resolve the API from all potential impurities, including this compound. dphen1.com

Following exposure to stress conditions, the resulting mixtures are analyzed using a validated stability-indicating method, typically Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). scielo.brscielo.br This method must be capable of separating Cefepime from its various degradation products, including this compound. The identification and quantification of Impurity E are facilitated by the use of a reference standard for this specific compound. biosynth.com

Studies have demonstrated that Cefepime is susceptible to degradation under several stress conditions, leading to a decrease in the parent drug concentration and the emergence of impurities. Cefepime has been found to be particularly sensitive to acidic and alkaline conditions. scielo.br The monitoring of these degradation processes confirms the stability-indicating capability of the analytical method.

The table below summarizes the extent of Cefepime degradation observed under various forced degradation conditions from a representative study. The formation of impurities like this compound is directly related to the degradation of the parent drug.

Stress Condition% Degradation of CefepimeReference(s)
Acid (0.1 N HCl) 13.51% scielo.br
Alkali (0.1 N NaOH) 10.24% scielo.br
Oxidative (1% H₂O₂) 8.98% scielo.br
Neutral (Water at 60°C) 5.62% scielo.br
Thermal (80°C) 6.34% scielo.br

The successful separation of the drug peak from the degradation product peaks ensures that the method can accurately measure Cefepime in the presence of its impurities, which is a regulatory requirement. scielo.br

Long-term and accelerated stability studies are essential for determining the appropriate shelf-life and storage conditions for Cefepime drug products. These studies are conducted on the final packaged product and are governed by ICH guidelines. The objective is to monitor the concentration of Cefepime and the levels of its impurities, including this compound, over an extended period under controlled conditions.

Long-term stability testing is typically performed at 25°C ± 2°C with 60% ± 5% relative humidity (RH) or under refrigerated conditions (5°C ± 3°C) for the proposed shelf-life. researchgate.net

Accelerated stability testing is conducted under more stressful conditions, such as 40°C ± 2°C with 75% ± 5% RH, for a shorter duration, usually six months. Data from these studies can be used to predict the shelf-life of the product.

Research has shown that the stability of Cefepime is highly dependent on temperature. nih.govresearchgate.netmdpi.com In aqueous solutions, Cefepime's stability decreases as the temperature increases. mdpi.com For example, one study found that a 40 mg/mL solution of Cefepime hydrochloride was stable for up to 7 days at 5°C, but only for 24 hours at 25°C, and just 2 hours at 45°C. researchgate.netresearchgate.net A decrease in drug concentration of more than 10% from the initial value is generally considered unstable. researchgate.net

The following table presents findings on the stability of Cefepime hydrochloride solutions at various temperatures, illustrating the rate of degradation over time.

TemperatureTimeRemaining Cefepime (%)Stability StatusReference(s)
4°C 7 days>90%Stable researchgate.netnih.gov
4°C 30 days>90% (for 1g/100mL solution)Stable nih.gov
23-25°C 24 hours>90%Stable researchgate.netnih.gov
23-25°C 2 days>90% (for 1g/100mL solution)Stable nih.gov
37°C <10 hours<90%Unstable oup.com
45°C 2 hours>90%Stable researchgate.netresearchgate.net
45°C 24 hours79%Unstable researchgate.net

By analyzing the rate of Cefepime degradation and the corresponding increase in the concentration of this compound and other degradants during these stability studies, a reliable shelf-life for the drug product is established.

Regulatory and Quality Assurance Perspectives on Cefepime Impurity E

International Harmonization Council (ICH) Guidelines Compliance

The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) provides globally recognized guidelines for drug development and manufacturing. The control of Cefepime (B1668827) Impurity E is directly governed by several key ICH quality guidelines.

ICH Q3A(R2) provides guidance for the control of impurities in new drug substances, or Active Pharmaceutical Ingredients (APIs). europa.eu Cefepime Impurity E can arise during the synthesis of the Cefepime API. biosynth.comdaicelpharmastandards.com The guideline establishes a framework for classifying and controlling impurities based on established thresholds.

The core principle of ICH Q3A is to set limits for impurities at levels that are considered safe. This is managed through a process of reporting, identifying, and qualifying impurities. ich.org

Reporting Threshold: A limit above which an impurity must be reported in the documentation for a new drug substance.

Identification Threshold: A limit above which the regulatory authority requires the impurity's structure to be identified.

Qualification Threshold: A limit above which an impurity's biological safety must be established. ich.org

The specific thresholds are determined by the maximum daily dose of the drug substance. For a drug like Cefepime, manufacturers must ensure that Impurity E levels in the API are monitored and controlled in accordance with these thresholds.

Table 1: ICH Q3A(R2) Thresholds for Impurities in a New Drug Substance

Maximum Daily Dose Reporting Threshold Identification Threshold Qualification Threshold
≤ 2 g/day 0.05% 0.10% or 1.0 mg per day intake (whichever is lower) 0.15% or 1.0 mg per day intake (whichever is lower)

This table presents the standardized thresholds from the ICH Q3A(R2) guideline. The specific application to Cefepime depends on its maximum daily dose.

ICH Q3B(R2) focuses on impurities in the finished or new drug product. europa.eu This is particularly relevant for this compound, as it can also form as a degradation product during the manufacturing of the final dosage form or during storage. biosynth.comeuropa.eu The guideline addresses impurities that are degradation products of the drug substance or reaction products of the drug substance with excipients or the container closure system. europa.eu

Similar to ICH Q3A, this guideline sets thresholds for reporting, identification, and qualification of degradation products in the final drug product. europa.eu Manufacturers of Cefepime drug products must demonstrate that their formulation and packaging are designed to minimize the formation of Impurity E and that any levels present remain within the qualified safety limits throughout the product's shelf life.

The ICH Q1A(R2) guideline is fundamental to understanding and controlling degradation impurities like this compound. ich.org This guideline outlines the requirements for stability testing, which is performed to see how the quality of a drug substance or drug product changes over time under the influence of environmental factors like temperature, humidity, and light. europa.eu

Stability studies are crucial for:

Identifying potential degradation products: Forced degradation studies help identify impurities like Impurity E that may form under stress conditions.

Monitoring impurity levels: Long-term and accelerated stability studies track the concentration of Impurity E over time in specific storage conditions. edaegypt.gov.egikev.org

Establishing shelf life and storage conditions: The data gathered from these studies determine the shelf life of the Cefepime product and the appropriate storage conditions to ensure Impurity E remains below its specified limit. europa.eu

By adhering to ICH Q1A(R2), pharmaceutical manufacturers generate the necessary data to assure regulatory agencies that Cefepime and its finished products will remain safe and effective until their expiration date.

Pharmacopoeial Requirements for Related Substances

Pharmacopoeias such as the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP) provide official public standards for medicines. Both the EP and USP have specific monographs for Cefepime that include tests and acceptance criteria for related substances, including Impurity E. sigmaaldrich.comsynzeal.com

The European Pharmacopoeia lists "this compound" and provides an official EP Reference Standard for its identification and quantification. sigmaaldrich.com

The United States Pharmacopeia refers to the same compound as "Cefepime Related Compound E" and also makes a USP Reference Standard available. synzeal.com

These pharmacopoeial standards are legally binding in their respective regions and provide the analytical test methods (often High-Performance Liquid Chromatography - HPLC) and the specific acceptance limits for Impurity E in both the Cefepime API and the finished drug product. Compliance with these monographs is mandatory for a product to be marketed in these territories.

Role of Impurity E in Pharmaceutical Quality Control and Quality Assurance Systems

This compound plays a vital role within a pharmaceutical company's Quality Control (QC) and Quality Assurance (QA) systems. Its primary function in this context is as a reference standard. biosynth.comaxios-research.com

In Quality Control (QC): A highly purified and well-characterized sample of this compound is used as a reference standard in analytical laboratories. biosynth.comcleanchemlab.com QC analysts use this standard to calibrate analytical instruments and validate test methods. During routine testing of Cefepime API and drug product batches, the reference standard allows for the accurate identification (by comparing retention times in chromatography) and quantification of any Impurity E present in the sample. biosynth.com

In Quality Assurance (QA): The QA department ensures that all procedures for testing and controlling Impurity E are followed and documented correctly. They review the QC data to confirm that levels of Impurity E in each batch are below the established specification limits before approving the batch for release to the market. This oversight ensures consistent product quality and compliance with regulatory requirements. biosynth.com

Establishing Specification Limits for this compound in API and Drug Products

A specification is a set of criteria to which a drug substance or drug product must conform to be considered acceptable for its intended use. Establishing a specification limit for this compound is a critical step that synthesizes data from multiple sources.

The maximum acceptable level for Impurity E is determined by:

ICH Guideline Thresholds: The identification and qualification thresholds outlined in ICH Q3A and Q3B provide a primary basis. europa.eu The goal is to keep the impurity level below the qualification threshold, which is the level at which its safety has been established.

Pharmacopoeial Limits: The limits defined in the USP and EP monographs for Cefepime provide the official, legally enforceable acceptance criteria.

Stability Data: Data from stability studies conducted according to ICH Q1A(R2) demonstrate the highest level of Impurity E that will be present at the end of the product's shelf life. The specification limit must be set to ensure the impurity does not exceed this level.

Process Capability: The manufacturing process for the Cefepime API and drug product must be capable of consistently producing material where Impurity E levels are well below the proposed limit.

The final specification limit for this compound represents a commitment by the manufacturer, ensuring that every batch of the product meets stringent quality, safety, and efficacy standards.

Significance of Impurity Profiling for Regulatory Submission and Approval

Impurity profiling is the identification and quantification of all potential and actual impurities present in an active pharmaceutical ingredient and the finished drug product. This process is a fundamental requirement for the submission of regulatory dossiers, such as Abbreviated New Drug Applications (ANDAs), to competent authorities like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). synzeal.comchemicea.com A comprehensive impurity profile for Cefepime, including detailed information on this compound, is essential for demonstrating the consistency and control of the manufacturing process and ensuring the safety of the pharmaceutical product.

Regulatory Framework for Impurity Control

The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) has established guidelines that are widely adopted by regulatory agencies globally. The ICH Q3A(R2) guideline, "Impurities in New Drug Substances," and the corresponding Q3B(R2) guideline for drug products, provide a framework for the reporting, identification, and qualification of impurities. europa.eu These guidelines set thresholds for reporting, identification, and qualification based on the maximum daily dose of the drug.

This compound in Pharmacopoeias

This compound is recognized in major pharmacopoeias, including the European Pharmacopoeia (EP) and is also known as Cefepime USP Related Compound E in the United States Pharmacopeia (USP). synzeal.comsigmaaldrich.com The presence of this impurity in official monographs underscores its importance in the quality control of Cefepime. While the USP monograph for "Cefepime for Injection" specifies a general limit of not more than 0.5% for any other single unspecified impurity, the specific limit for this compound in the European Pharmacopoeia is detailed within its monograph. uspbpep.com The availability of a reference standard for this compound from both the EP and USP facilitates its accurate identification and quantification by pharmaceutical manufacturers. sigmaaldrich.comlgcstandards.com

Analytical Methods for Identification and Quantification

The accurate detection and quantification of this compound are crucial for a successful regulatory submission. High-Performance Liquid Chromatography (HPLC) is the most commonly employed analytical technique for this purpose. biosynth.com Developing and validating a stability-indicating HPLC method is essential to separate this compound from the parent API and other related substances. The availability of a certified reference standard for this compound is critical for method validation and for the accurate quantification of this impurity in batches of Cefepime. biosynth.comveeprho.com

Formation and Control in Manufacturing

This compound can be formed during the synthesis of Cefepime or as a degradation product upon storage. biosynth.comveeprho.com Understanding the potential pathways for its formation is key to implementing effective control strategies. These strategies may include optimization of synthetic steps, purification processes, and the selection of appropriate storage conditions to minimize its formation. A thorough understanding and control of the manufacturing process are paramount to consistently produce Cefepime with levels of Impurity E that are well within the established acceptance criteria.

Impact on Regulatory Approval

A well-defined impurity profile, which includes data on the levels of this compound in multiple batches, is a critical component of the Chemistry, Manufacturing, and Controls (CMC) section of a regulatory submission. Regulatory agencies scrutinize this data to assess the manufacturer's ability to consistently produce a high-quality drug substance. Failure to adequately characterize and control impurities like this compound can lead to delays in the approval process or even rejection of the submission.

The following table summarizes key information regarding this compound:

ParameterInformation
Chemical Name (6R,7R)-7-Amino-3-[(1-methylpyrrolidinio)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
Synonyms Cefepime EP Impurity E, Cefepime USP Related Compound E, Cefepime Amine Derivative (USP)
CAS Number 103121-85-3
Molecular Formula C13H20ClN3O3S
Molecular Weight 333.83 g/mol
Pharmacopoeial Listing European Pharmacopoeia, United States Pharmacopeia
Primary Analytical Method High-Performance Liquid Chromatography (HPLC)
Role in Quality Control Reference standard for identification and quantification

Q & A

Q. How can computational models predict Impurity E’s environmental impact post-disposal?

  • Methodological Answer : Apply quantitative structure-activity relationship (QSAR) models to estimate biodegradability (e.g., BIOWIN scores) and ecotoxicity (e.g., Daphnia magna LC₅₀). Validate with experimental data from OECD 301F ready biodegradability tests and algal growth inhibition assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.